

Unveiling (+)-Norpatchoulenol: A Technical Guide to its Initial Isolation and Characterization

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Compound of Interest

Compound Name: (+)-Norpatchoulenol

Cat. No.: B191985

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Introduction

(+)-Norpatchoulenol is a naturally occurring sesquiterpenoid alcohol found as a minor constituent in patchouli oil, derived from the leaves of *Pogostemon cablin*.^{[1][2]} Despite its low concentration, it is a significant contributor to the characteristic aroma of patchouli oil.^[3] First reported in the early 1970s by a team led by P. Teisseire, the elucidation of its structure and properties marked an important step in understanding the complex chemistry of essential oils.
[1] This technical guide provides an in-depth overview of the initial isolation and characterization of **(+)-Norpatchoulenol**, presenting key data, detailed experimental protocols, and workflow visualizations to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

The initial characterization of **(+)-Norpatchoulenol** established its fundamental chemical and physical properties. The following tables summarize the key quantitative data, compiled from early reports and cross-referenced with contemporary sources.

Table 1: Physicochemical Properties of **(+)-Norpatchoulenol**

Property	Value	Source
Molecular Formula	$C_{14}H_{22}O$	[2] [4]
Molecular Weight	206.32 g/mol	[4]
Melting Point	135-141 °C	[3]
Appearance	Colorless to pale yellow clear liquid (est.)	[4]
Boiling Point	275-276 °C (est.)	[4]

Table 2: Spectroscopic Data for the Initial Characterization of (+)-Norpatchoulenol

Spectroscopic Technique	Key Observations from Initial Reports
Mass Spectrometry (MS)	The initial mass spectral data would have been crucial in determining the molecular weight and fragmentation pattern, confirming the molecular formula $C_{14}H_{22}O$.
Infrared (IR) Spectroscopy	The IR spectrum would have revealed the presence of a hydroxyl (-OH) group, a key functional group in the molecule, and the absence of a carbonyl (C=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy	1H and ^{13}C NMR spectroscopy were instrumental in elucidating the complex tricyclic carbon skeleton and the stereochemistry of the molecule. The structure was ultimately confirmed through correlation with cyperene and X-ray analysis of a bromo-ketone derivative. [1]
Optical Rotation	The positive sign of the specific rotation measurement confirmed the dextrorotatory nature of this enantiomer, leading to its designation as (+)-Norpatchoulenol.

Experimental Protocols

The following protocols are based on the methods described in the foundational research for the isolation and characterization of sesquiterpenoids from essential oils during the period of **(+)-Norpatchoulenol**'s discovery.

Initial Isolation of **(+)-Norpatchoulenol** from **Pogostemon cablin** Oil

The pioneering work by Teisseire and colleagues involved a multi-step process to isolate **(+)-Norpatchoulenol** from the complex mixture of patchouli essential oil.

1. Fractional Distillation of Patchouli Oil:

- Patchouli essential oil is subjected to fractional distillation under reduced pressure.
- Fractions are collected based on their boiling points. The fraction enriched in sesquiterpene alcohols, which includes norpatchoulenol, is selected for further purification.

2. Column Chromatography:

- The enriched fraction is subjected to column chromatography on silica gel.
- A gradient elution is employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **(+)-Norpatchoulenol**.

3. Preparative Thin-Layer Chromatography (pTLC) or Crystallization:

- Fractions containing **(+)-Norpatchoulenol** are further purified by preparative TLC or by crystallization from a suitable solvent to yield the pure compound.

Spectroscopic Characterization

1. Mass Spectrometry (MS):

- A sample of purified **(+)-Norpatchoulenol** is introduced into a mass spectrometer.
- Electron ionization (EI) is used to generate charged fragments.
- The mass-to-charge ratio of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

2. Infrared (IR) Spectroscopy:

- A sample of **(+)-Norpatchoulenol** is prepared as a thin film or in a suitable solvent.
- The sample is analyzed using an IR spectrometer to obtain the infrared spectrum, which reveals the presence of characteristic functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

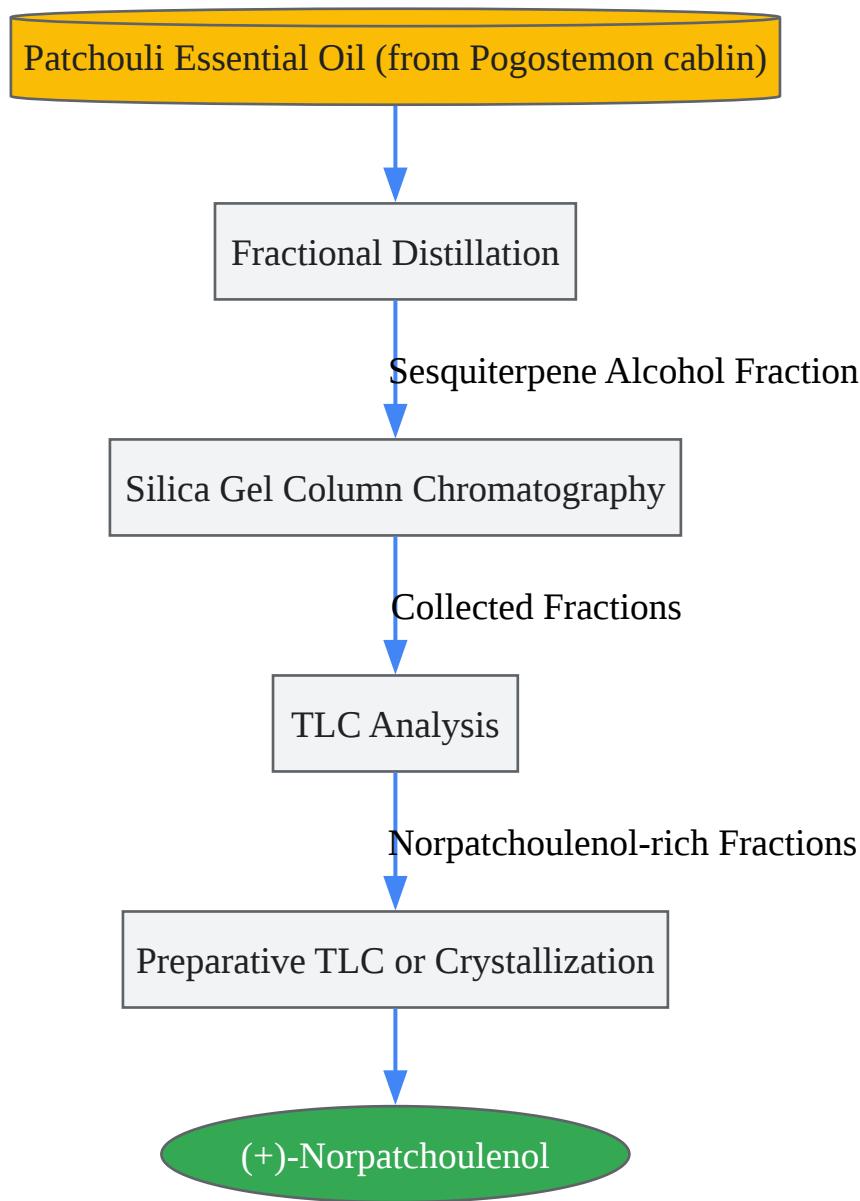
- A sample of purified **(+)-Norpatchoulenol** is dissolved in a deuterated solvent (e.g., CDCl_3).
- ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer.
- The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.

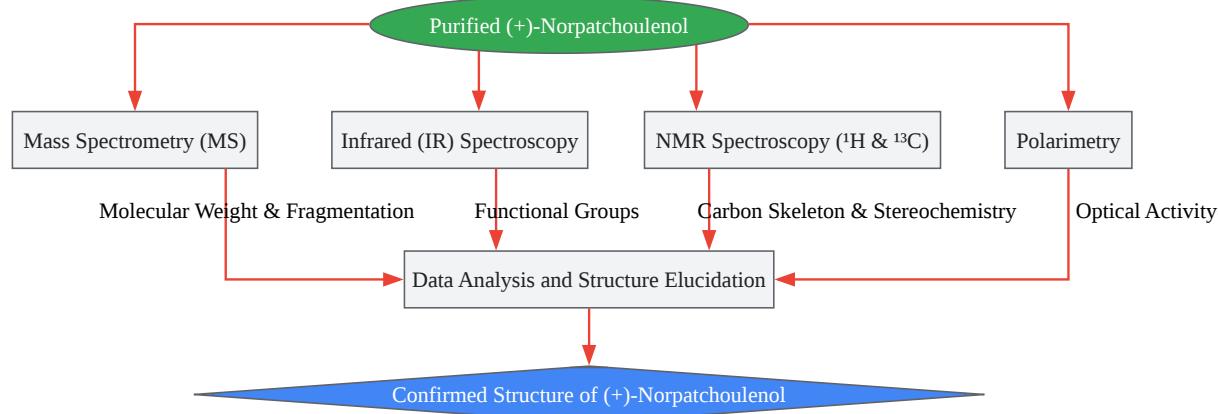
4. Determination of Optical Rotation:

- A solution of **(+)-Norpatchoulenol** of known concentration is prepared in a suitable solvent (e.g., chloroform).
- The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).
- The specific rotation is calculated based on the observed rotation, concentration, and path length.

Visualizations

Experimental Workflow for the Isolation of **(+)-Norpatchoulenol**





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